![molecular formula C12H10N4 B1405575 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 868529-29-7](/img/structure/B1405575.png)
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds . These compounds have attracted significant attention in medicinal chemistry and material science due to their notable photophysical properties . They are known to possess marked anti-inflammatory and analgesic properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been widely studied, and various reviews related to their synthesis and later derivatization steps have been described in the literature . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Applications De Recherche Scientifique
Crystal Structure and Biological Activity
The crystal structure of a derivative of 2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine has been explored, with findings indicating moderate anticancer activity. This suggests potential therapeutic applications in cancer treatment (Lu Jiu-fu et al., 2015).
Synthesis and Chemical Reactions
A variety of derivatives of this compound have been synthesized, showcasing the compound's versatility in forming new chemical entities. This aspect is crucial for developing novel pharmaceuticals and materials (K. Atta, 2011).
Nonsteroidal Anti-Inflammatory Drug (NSAID) Research
Research has indicated that certain derivatives of this compound possess significant anti-inflammatory properties and are devoid of ulcerogenic activity, making them potential candidates for safer NSAIDs (G. Auzzi et al., 1983).
Pharmacological Properties
Studies have identified the compound as a precursor for pharmaceuticals with antipyretic, hypothermizing, and anti-inflammatory properties (L. Pecori Vettori et al., 1981).
Adenosine Receptor Antagonism
Derivatives of this compound have been studied as antagonists for human adenosine receptors, indicating their potential in treating various diseases linked to these receptors (L. Squarcialupi et al., 2014).
Scalable Synthesis in Flow Chemistry
The compound has been a focus in flow chemistry for the efficient and scalable synthesis of aminopyrazoles, indicating its significance in industrial chemical processes (Noel S. Wilson et al., 2012).
Molecular Docking and Pharmacological Studies
Molecular modeling and pharmacological studies of the compound's derivatives have provided insights into their interactions with biological targets, which is critical for drug development (L. Squarcialupi et al., 2013).
Mécanisme D'action
Target of Action
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds, which have been shown to possess significant impact in medicinal chemistry . These compounds have been reported to exhibit anticancer potential and enzymatic inhibitory activity . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes that can inhibit the function of the target . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may affect pathways related to cell proliferation and enzyme function.
Result of Action
Given the reported anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that these compounds may inhibit cell proliferation and enzyme function.
Action Environment
It is known that the synthesis of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which could potentially influence the compound’s action in different environments .
Orientations Futures
Pyrazolo[1,5-a]pyrimidine derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Their synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Analyse Biochimique
Biochemical Properties
2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression . Additionally, this compound has been shown to interact with mitogen-activated protein kinases (MAPKs), influencing cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase . This compound also affects cell signaling pathways, particularly the MAPK pathway, which is involved in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and reduced cell proliferation. Additionally, this compound can activate or inhibit other enzymes, such as MAPKs, through direct binding or allosteric modulation . These interactions result in alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular function . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, there may be adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and concentration within different tissues, impacting its biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . These modifications may also affect the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Propriétés
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-6-7-14-12-8-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTCXQSWOVQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


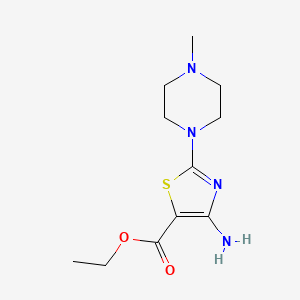
![5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405494.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
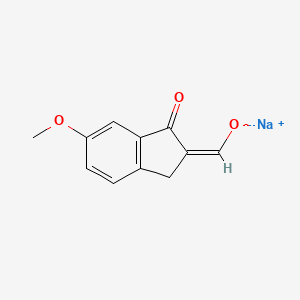
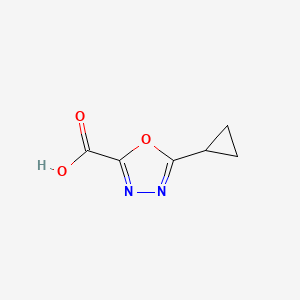
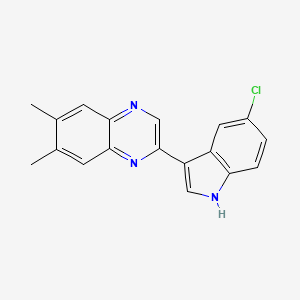
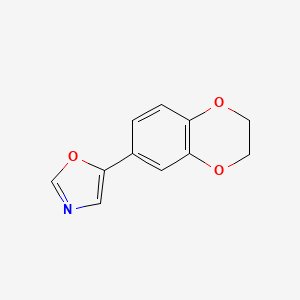
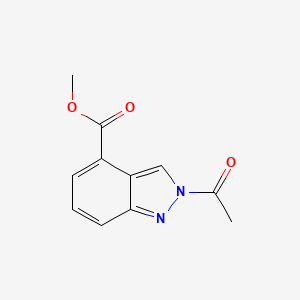
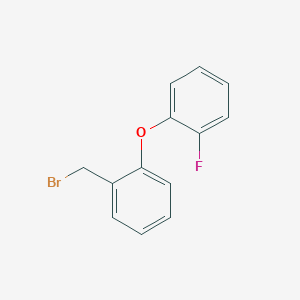
![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
